![molecular formula C19H17ClN2O3 B2711149 Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate CAS No. 24224-70-2](/img/structure/B2711149.png)
Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate, also known as CMAQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CMAQ is a quinoline derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Intermediates
One of the primary applications of Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is in the field of organic synthesis, where it serves as a precursor or intermediate for the synthesis of complex molecules. For instance, Bänziger et al. (2000) detail a practical large-scale synthesis approach for pharmaceutically active compounds utilizing related quinoline derivatives as starting materials. This process exemplifies the compound's utility in synthesizing octahydrobenzo[g]quinolines, which are crucial for developing therapeutic agents (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Photovoltaic and Semiconductor Applications
In the realm of material science, quinoline derivatives, akin to Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate, have been explored for their potential in photovoltaic applications and as semiconductor materials. Zeyada et al. (2016) investigated the structural and optical properties of quinoline derivatives, revealing their potential in thin-film applications for organic electronics. Such studies underscore the relevance of quinoline derivatives in developing new materials for electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antituberculosis Agents
The medicinal chemistry applications of Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate and its derivatives extend into the development of antituberculosis agents. Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, demonstrating significant in vitro antituberculosis activity. This research highlights the compound's utility in generating new therapeutic agents against Mycobacterium tuberculosis, offering a pathway for developing novel antituberculosis treatments (Jaso, Zarranz, Aldana, & Monge, 2005).
Heterocyclic Chemistry
Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is also significant in the synthesis of heterocyclic compounds, which are vital in pharmaceutical chemistry. The synthesis of novel heterocyclo-thienoquinoline derivatives by Awad et al. (1991) showcases the compound's role in creating new molecular architectures with potential pharmacological applications. Such research underscores the versatility of quinoline derivatives in contributing to the diversity of heterocyclic chemistry (Awad, Abdel-rahman, & Bakhite, 1991).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate.
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . It’s plausible that Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate may have a similar mode of action.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate may have similar effects.
properties
IUPAC Name |
ethyl 6-chloro-4-(4-methoxyanilino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-19(23)16-11-21-17-9-4-12(20)10-15(17)18(16)22-13-5-7-14(24-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTMBARADFFLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate |
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